3-MERCAPTOBENZOYL CHLORIDE
Overview
Description
3-Mercaptobenzoyl chloride: is an organosulfur compound with the molecular formula C7H5ClOS It is characterized by the presence of a benzoyl chloride group substituted with a mercapto group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-mercaptobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds as follows:
[ \text{C7H5ClOS} + \text{SOCl2} \rightarrow \text{C7H5ClOS} + \text{SO2} + \text{HCl} ]
Alternatively, the compound can be prepared by the chlorination of 3-mercaptobenzoic acid using oxalyl chloride (COCl)2 under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are preferred due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction can yield thiols.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Oxalyl Chloride (COCl)2: Used under anhydrous conditions for chlorination.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Scientific Research Applications
3-Mercaptobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-mercaptobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the mercapto group.
4-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the para position.
2-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the ortho position.
Uniqueness: 3-Mercaptobenzoyl chloride is unique due to the presence of the mercapto group at the meta position, which imparts distinct reactivity and properties compared to its ortho and para counterparts. This positional isomerism can influence the compound’s reactivity and its applications in synthesis.
Properties
IUPAC Name |
3-sulfanylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYILWWNRCFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664614 | |
Record name | 3-Sulfanylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70074-41-8 | |
Record name | 3-Sulfanylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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